

4-(Dimethylamino)-2-hydroxybenzoic acid chemical properties

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Compound of Interest

Compound Name: 4-(Dimethylamino)-2-hydroxybenzoic acid

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An In-Depth Technical Guide to **4-(Dimethylamino)-2-hydroxybenzoic Acid**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword: This guide is intended for researchers, medicinal chemists, and professionals in drug development. It moves beyond a simple recitation of data, offering a synthesized understanding of **4-(Dimethylamino)-2-hydroxybenzoic acid**. The narrative is structured to provide not just the "what" but the "why"—elucidating the causal relationships between the molecule's structure, its chemical behavior, and its utility in a laboratory and developmental context.

Core Molecular Profile and Physicochemical Properties

4-(Dimethylamino)-2-hydroxybenzoic acid, also known as 4-(Dimethylamino)salicylic acid, is a substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with a hydroxyl group at position 2 and a dimethylamino group at position 4. This specific arrangement of electron-donating groups (hydroxyl and dimethylamino) and an electron-withdrawing group (carboxylic acid) imparts a unique set of properties that make it a valuable intermediate in organic synthesis and a subject of interest in pharmaceutical research.[\[1\]](#)

The presence of both acidic (carboxylic acid, phenol) and basic (tertiary amine) functional groups suggests amphoteric behavior and significant potential for intramolecular and intermolecular hydrogen bonding, which governs its solubility and crystalline structure.

Table 1: Key Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	4-(dimethylamino)-2-hydroxybenzoic acid	[2] [3]
Synonyms	4-(Dimethylamino)salicylic acid, p-N,N-dimethylaminosalicylic acid	[1] [2]
CAS Number	23050-91-1	[1] [2] [3]
Molecular Formula	C ₉ H ₁₁ NO ₃	[1] [2] [3]
Molecular Weight	181.19 g/mol	[2]
Appearance	White to off-white crystalline solid (typical for similar compounds)	[4]
Exact Mass	181.0739 g/mol	[2]
Solubility	Soluble in polar organic solvents. [1] The parent compound, 4-hydroxybenzoic acid, is soluble in alcohol, ether, and acetone, and sparingly soluble in water. [5] [6]	

| Topological Polar Surface Area | 60.8 Å² |[\[2\]](#) |

Spectroscopic and Structural Elucidation

The unambiguous identification of **4-(Dimethylamino)-2-hydroxybenzoic acid** relies on a combination of spectroscopic techniques. Each method provides a unique piece of the

structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic region would display a characteristic splitting pattern influenced by the substitution. The two methyl groups on the nitrogen will appear as a singlet, likely around 3.0 ppm. The acidic protons (OH and COOH) will be broad singlets with chemical shifts highly dependent on the solvent and concentration.
- ^{13}C NMR: The carbon NMR would reveal nine distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >170 ppm). The aromatic carbons will appear in the 100-160 ppm range, with their specific shifts influenced by the electronic effects of the substituents. The N-methyl carbons will be visible as a single peak in the aliphatic region (around 40 ppm).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation patterns for structural confirmation. The electron ionization (EI) mass spectrum would show a molecular ion peak (M^+) at m/z 181.[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups.

- O-H Stretch: A broad absorption band is expected in the range of $2500\text{-}3300\text{ cm}^{-1}$ due to the hydrogen-bonded carboxylic acid hydroxyl group, which will overlap with the phenolic O-H stretch.
- C=O Stretch: A strong, sharp peak corresponding to the carbonyl of the carboxylic acid should appear around $1670\text{-}1700\text{ cm}^{-1}$.
- C-N Stretch: A peak in the $1250\text{-}1350\text{ cm}^{-1}$ region is characteristic of the aryl-amine C-N bond.

- C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm^{-1} range.

Synthesis and Chemical Reactivity

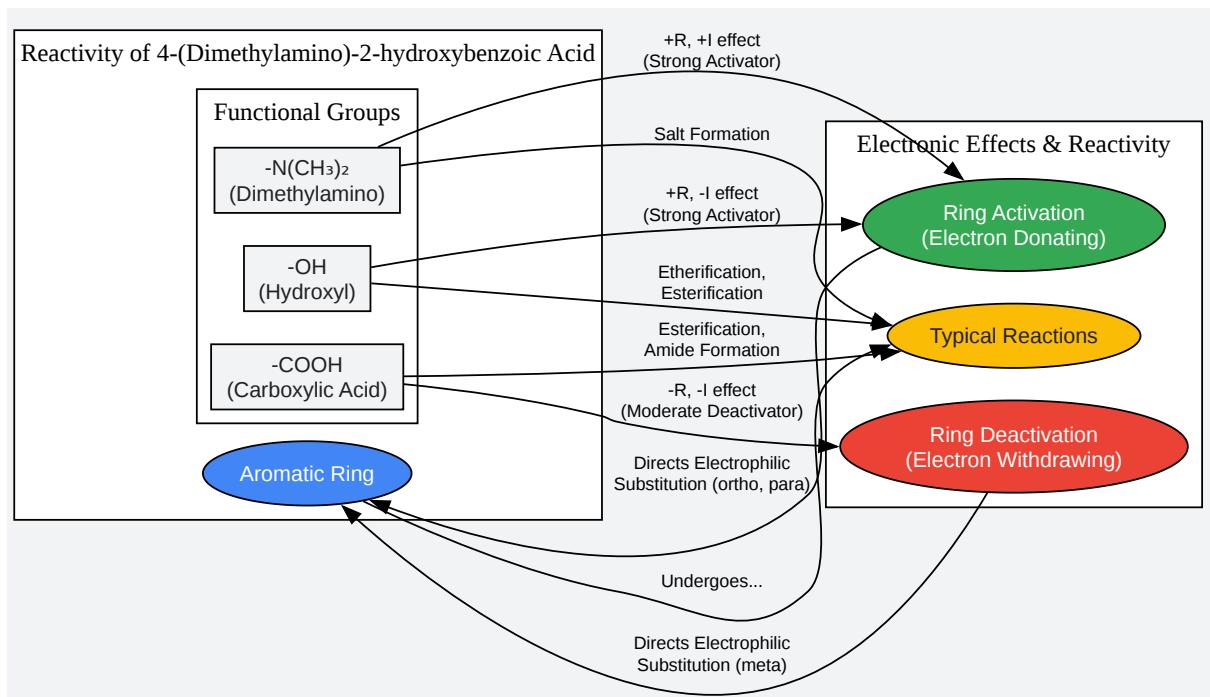
Synthetic Pathways

The synthesis of 4-(substituted)-2-hydroxybenzoic acids often involves modifications of the Kolbe-Schmitt reaction or related carboxylation methods. A plausible route for **4-(Dimethylamino)-2-hydroxybenzoic acid** starts from 3-dimethylaminophenol.

- Carboxylation of 3-Dimethylaminophenol: This is analogous to the synthesis of 4-aminosalicylic acid from m-aminophenol.^[7] The phenoxide, generated by treating 3-dimethylaminophenol with a strong base (e.g., potassium carbonate), is heated under a high pressure of carbon dioxide. The electrophilic CO_2 attacks the electron-rich aromatic ring, with carboxylation occurring preferentially at the position ortho to the powerful activating hydroxyl group.

Core Reactivity Principles

The chemical behavior is dictated by the interplay of its three functional groups.



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Caption: Electronic effects governing the reactivity of the aromatic core.

- Aromatic Ring: The dimethylamino and hydroxyl groups are strong activating, ortho-, para-directing groups due to resonance (+R effect). The carboxylic acid is a deactivating, meta-directing group (-R effect). The net effect is a highly activated aromatic ring, making it susceptible to electrophilic aromatic substitution reactions like halogenation and nitration. The positions ortho and para to the powerful activating groups are the most nucleophilic.
- Carboxylic Acid: This group can undergo standard reactions such as esterification (e.g., with an alcohol under acidic conditions) and amide bond formation (e.g., via an acyl chloride intermediate).

- Phenolic Hydroxyl: The hydroxyl group can be alkylated to form ethers or acylated to form esters. Its acidity also allows it to form salts with bases.

Applications in Research and Drug Development

The unique substitution pattern of **4-(Dimethylamino)-2-hydroxybenzoic acid** makes it a valuable building block for more complex molecular architectures.^[1]

- Scaffold for Bioactive Molecules: In drug discovery, salicylic acid derivatives are well-known for their anti-inflammatory properties.^[8] The introduction of the dimethylamino group modulates the electronic properties and lipophilicity of the molecule, which can be leveraged to tune binding affinity for biological targets, improve pharmacokinetic profiles (ADME), or explore new biological activities.
- Precursor for Dyes and Ligands: The electron-rich nature of the ring and the presence of coordinating groups (hydroxyl, carboxylate) make it a candidate precursor for synthesizing dyes or ligands for coordination chemistry.^[9]
- Potential as a MALDI Matrix: Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a key technique for analyzing large biomolecules like proteins and peptides. The "matrix" is a small organic molecule that co-crystallizes with the analyte and absorbs the laser energy, facilitating soft ionization. Dihydroxybenzoic acid (DHB) is a common MALDI matrix.^{[10][11]} While **4-(Dimethylamino)-2-hydroxybenzoic acid** is not a conventional matrix, its structural similarity to DHB and other hydroxybenzoic acids suggests it could be investigated for this purpose, particularly for analytes with specific hydrophobicity or chemical properties. The dimethylamino group could enhance its UV absorption at specific laser wavelengths (e.g., 337 nm) and alter co-crystallization properties.^{[12][13]}

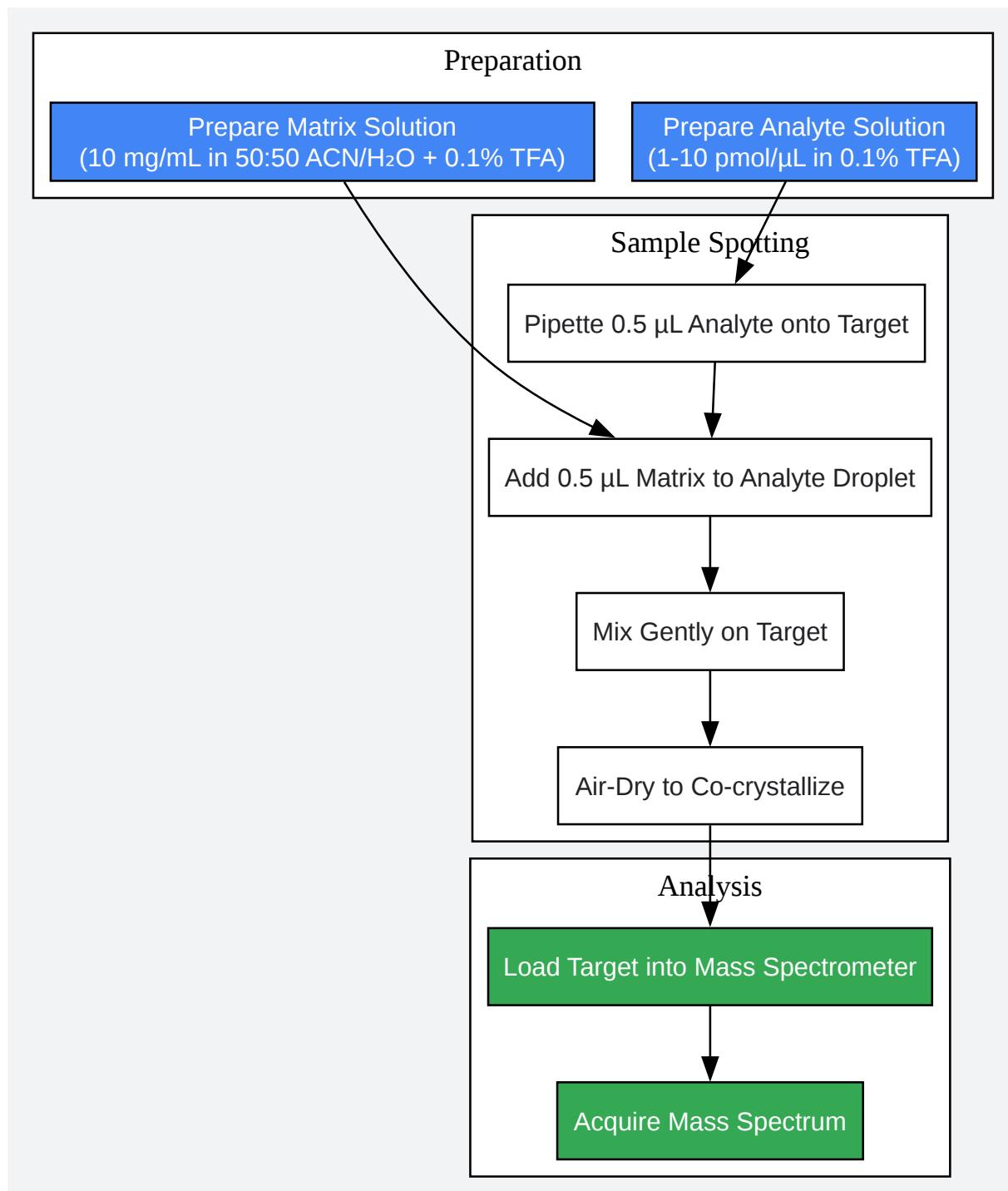
Experimental Protocol: MALDI-MS Sample Preparation

This protocol provides a self-validating, field-proven methodology for using a hydroxybenzoic acid-type compound as a MALDI matrix. The key to success is achieving a homogenous co-crystallization of the matrix and analyte.

Step-by-Step Methodology

- Matrix Solution Preparation (10 mg/mL):
 - Rationale: A saturated or near-saturated solution is required to ensure rapid and uniform crystal formation upon solvent evaporation.
 - Procedure: a. Weigh 10 mg of **4-(Dimethylamino)-2-hydroxybenzoic acid** into a 1.5 mL microcentrifuge tube. b. Add 1 mL of a solvent mixture, typically 50:50 (v/v) acetonitrile and water, containing 0.1% trifluoroacetic acid (TFA). The acetonitrile promotes solubility of the organic matrix, the water dissolves the analyte, and the TFA aids in analyte ionization (protonation). c. Vortex thoroughly for 1-2 minutes to ensure complete dissolution. If saturation is reached, centrifuge briefly and use the supernatant. The solution should be prepared fresh daily.[10]
- Analyte Preparation:
 - Rationale: The analyte should be at a concentration suitable for detection (typically low picomole to femtomole range on the target).
 - Procedure: Dissolve the peptide or protein sample in 0.1% TFA in water to a final concentration of approximately 1-10 pmol/µL.
- Sample Spotting (Dried-Droplet Method):
 - Rationale: This is the most common method for achieving co-crystallization. The goal is to create a "sweet spot" of fine, homogenous crystals.
 - Procedure: a. Pipette 0.5–1.0 µL of the analyte solution onto the MALDI target plate. b. Immediately add 0.5–1.0 µL of the matrix solution to the analyte droplet on the target. c. Gently mix the droplet by pipetting up and down a few times. d. Allow the droplet to air-dry completely at room temperature. This may take several minutes. A characteristic crystalline ring often forms, with the best signals frequently found at the rim of the spot.[11]
- Data Acquisition:
 - Rationale: The laser is fired at the crystalline spot, and the instrument analyzes the time-of-flight of the desorbed, ionized molecules.

- Procedure: a. Load the target plate into the MALDI-TOF mass spectrometer. b. Calibrate the instrument using a standard of known mass. c. Acquire spectra by firing the laser across different areas of the crystalline spot to find the region yielding the highest signal intensity and resolution.



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Caption: Workflow for MALDI-MS sample preparation and analysis.

Safety, Handling, and Storage

As a prudent laboratory practice, **4-(Dimethylamino)-2-hydroxybenzoic acid** should be handled with care, assuming it may have uninvestigated toxicological properties.[14]

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]
- Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.[15][16] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water.[14]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]
 - Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[14]
 - Inhalation: Move the person to fresh air and keep them comfortable for breathing.[16]

Conclusion

4-(Dimethylamino)-2-hydroxybenzoic acid is a multifaceted chemical compound whose value lies in the strategic placement of its functional groups. Its activated aromatic system, coupled with the reactive handles of its carboxylic acid and hydroxyl moieties, establishes it as a versatile platform for synthetic chemistry. For researchers in drug development, it represents a tunable scaffold for creating novel bioactive agents. While its application as a primary MALDI matrix is still exploratory, its structural characteristics warrant investigation. Proper

understanding of its properties, reactivity, and handling is paramount to safely and effectively harnessing its potential in a research setting.

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